3-(2-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-Methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(2-Methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole share structural similarities and may exhibit comparable biological activities.
Methoxyphenyl Compounds: Other compounds containing the methoxyphenyl group, such as 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, can be compared in terms of their chemical properties and applications.
Uniqueness
3-(2-Methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its specific combination of functional groups and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H17N3O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-N-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-20-10-6-5-9-19(20)25-14-23-18-13-15(11-12-17(18)22(25)27)21(26)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
InChI Key |
SIDLMQMGVIHUJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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